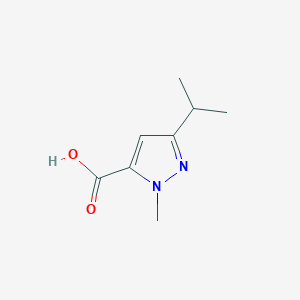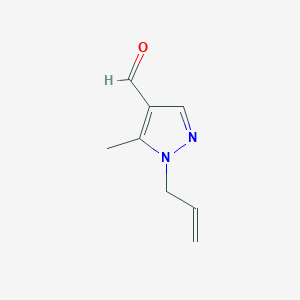
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H12N2O2 . It is a heterocyclic compound, specifically a pyrazole, which is a type of five-membered ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring are an isopropyl group, a methyl group, and a carboxylic acid group .Physical And Chemical Properties Analysis
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has a density of 1.2±0.1 g/cm3, a boiling point of 357.8±30.0 °C at 760 mmHg, and a flash point of 170.2±24.6 °C . It also has a molar refractivity of 39.9±0.3 cm3 and a molar volume of 123.6±3.0 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Coordination Polymers
The derivatives of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid play a significant role in the synthesis of coordination polymers. For instance, bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands have been synthesized and used to assemble chiral and achiral coordination polymers with Zn(II) and Cd(II) ions, exhibiting interesting structural and luminescence properties (Cheng et al., 2017).
Mononuclear Coordination Complexes
Research has also been conducted on the formation of mononuclear coordination complexes using pyrazole-dicarboxylate acid derivatives. These complexes, featuring Cu(II) and Co(II) ions, have been characterized by various methods, including single-crystal X-ray diffraction, demonstrating their potential in various applications (Radi et al., 2015).
Synthetic Methods and Optimization
Significant research has focused on optimizing the synthesis of compounds related to 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid. For example, 1-methyl-pyrazole-3-carboxylic acid was synthesized with a focus on optimizing reaction time, temperature, and material ratios, indicating the importance of these compounds in synthetic chemistry (Yuan-fu, 2011).
Corrosion Inhibition
Another interesting application of pyrazole derivatives is their use as corrosion inhibitors. Studies have shown that certain pyrazole compounds effectively reduce the corrosion rate of steel in hydrochloric acid, highlighting their potential in industrial applications (Herrag et al., 2007).
Experimental and Theoretical Studies
Both experimental and theoretical studies have been conducted on the functionalization reactions of pyrazole-3-carboxylic acid derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields (Yıldırım et al., 2005).
Antianaphylactic Agents
Some derivatives of 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid have been studied for their potential as antiallergic agents. For instance, certain pyrazole derivatives have shown significant antiallergic activity, indicating their potential in medical research and pharmacology (Nohara et al., 1985).
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5(2)6-4-7(8(11)12)10(3)9-6/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPHBZNCWOYBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390127 | |
| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
78208-73-8 | |
| Record name | 1-Methyl-3-(1-methylethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78208-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)



![2-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B1274542.png)







